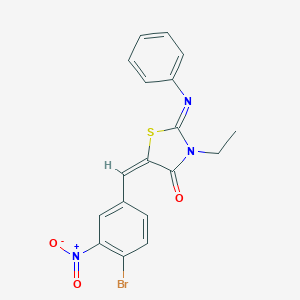
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BNPT, is a thiazolidinone derivative that has attracted attention due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one may exert its anticancer effects by inducing oxidative stress, disrupting mitochondrial function, and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits anti-inflammatory and antioxidant effects. Additionally, (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Future research on (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on elucidating its mechanism of action, studying its potential as an antimicrobial agent, and exploring its use in combination with other anticancer drugs. Additionally, studies could investigate the pharmacokinetics and toxicity of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 4-bromo-3-nitrobenzaldehyde with 2-aminothiophenol and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of ethanol and filtration to obtain the crude product. The crude product is then purified by recrystallization to obtain pure (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential as an anticancer agent. In vitro studies have shown that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
Produktname |
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H14BrN3O3S |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrN3O3S/c1-2-21-17(23)16(26-18(21)20-13-6-4-3-5-7-13)11-12-8-9-14(19)15(10-12)22(24)25/h3-11H,2H2,1H3/b16-11+,20-18? |
InChI-Schlüssel |
XQIWUACARSMTOD-GLZVZYKUSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)Br)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide](/img/structure/B297510.png)
![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297511.png)
![2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297512.png)
![2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297513.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297517.png)
![N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297518.png)
![2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297520.png)
![N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297521.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297522.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297523.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297524.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297525.png)
![2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297526.png)
![2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297527.png)